BE“GHE Foundational & Exploratory

Check Availability & Pricing

Depropylamino Hydroxy Propafenone-d5
chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Depropylamino Hydroxy
Compound Name:

Propafenone-d5

Cat. No.: B584964

An In-Depth Technical Guide to Depropylamino Hydroxy Propafenone-d5

This guide provides a comprehensive overview of the chemical properties, metabolic context,
and analytical considerations for Depropylamino Hydroxy Propafenone-d5. The information
is intended for researchers, scientists, and professionals involved in drug development and
metabolic studies.

Core Chemical Properties

Depropylamino Hydroxy Propafenone-d5 is a deuterated analog of a metabolite of
Propafenone, a Class 1C antiarrhythmic agent. The introduction of deuterium isotopes provides
a valuable tool for metabolic research, particularly in studies utilizing mass spectrometry. Below
Is a summary of its key chemical identifiers and properties.
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Property Value Citation(s)

1-[2-(1,1,2,3,3-pentadeuterio-
2,3-

IUPAC Name _ [1]
dihydroxypropoxy)phenyl]-3-

phenylpropan-1-one

CAS Number 1346598-59-1 [21[3][4]
Molecular Formula C1sH15Ds04 [21[31[4]
Molecular Weight 305.38 g/mol [21[3114]
Appearance Pale Yellow Oil [2][4]
Solubility Chloroform [2]
Storage Temperature -20°C [2]
Shipping Temperature Blue Ice [2]

Metabolic Pathway of Propafenone

Depropylamino Hydroxy Propafenone-d5 is a labeled metabolite of Propafenone.
Propafenone undergoes extensive metabolism in the liver, primarily through the cytochrome
P450 system. The two main metabolic pathways are hydroxylation and N-dealkylation, leading
to the formation of active metabolites.[3][4] There are two major genetically determined
patterns of propafenone metabolism, leading to extensive and poor metabolizer phenotypes.[5]
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Metabolic conversion of Propafenone.

Mechanism of Action of Propafenone

Propafenone is a Class 1C antiarrhythmic drug that exerts its effects primarily by blocking
sodium channels in the cardiac muscle cells.[6] This action reduces the influx of sodium ions,
thereby slowing the rate of depolarization of the cardiac action potential.[7] Additionally,
propafenone exhibits weak beta-adrenergic blocking activity.[7]
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Signaling pathway for Propafenone's antiarrhythmic effects.

Experimental Protocols

While specific synthesis and purification protocols for Depropylamino Hydroxy Propafenone-
d5 are not readily available in the public domain, the following outlines a general approach for
its synthesis and analysis based on methods for propafenone and its metabolites.

Synthesis Workflow

The synthesis of Depropylamino Hydroxy Propafenone would likely follow a multi-step process
analogous to the synthesis of propafenone, with the introduction of the deuterated side chain at
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an appropriate step. A plausible synthetic route is outlined below.

Proposed Synthesis Workflow for Depropylamino Hydroxy Propafenone

Starting Materials
(e.g., 2-hydroxyacetophenone)
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A potential synthetic route.

Analytical Methodology

The analysis of Depropylamino Hydroxy Propafenone-d5, particularly in biological matrices,
would typically involve liquid chromatography-mass spectrometry (LC-MS) or tandem mass
spectrometry (LC-MS/MS).

Sample Preparation: A common method for extracting propafenone and its metabolites from
plasma or serum is protein precipitation followed by solid-phase extraction (SPE).

o Protein Precipitation: To a 500 pL plasma sample, add a precipitating agent such as
acetonitrile or methanol.

» Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.

o Solid-Phase Extraction (SPE): Load the supernatant onto an appropriate SPE cartridge (e.g.,
C18).

e Washing: Wash the cartridge with a weak solvent to remove interferences.
o Elution: Elute the analyte of interest with a strong organic solvent.

o Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen
and reconstitute in the mobile phase for LC-MS analysis.

LC-MS/MS Analysis: A sensitive and specific LC-MS/MS method can be developed for the
quantification of Depropylamino Hydroxy Propafenone-d5.

o Chromatographic Separation:
o Column: A C18 reversed-phase column is commonly used.

o Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium
formate) and an organic solvent (e.g., acetonitrile or methanol).

o Mass Spectrometric Detection:

o lonization: Electrospray ionization (ESI) in positive ion mode is typically employed.
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o Detection: Multiple Reaction Monitoring (MRM) would be used for quantification,
monitoring a specific precursor-to-product ion transition for Depropylamino Hydroxy
Propafenone-d5. The deuterated nature of the compound would result in a distinct mass-
to-charge ratio (m/z) compared to its non-deuterated counterpart, allowing for its use as an
internal standard.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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